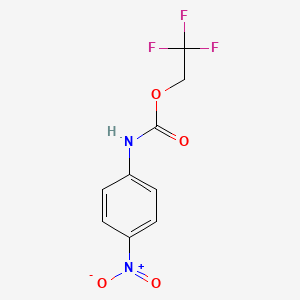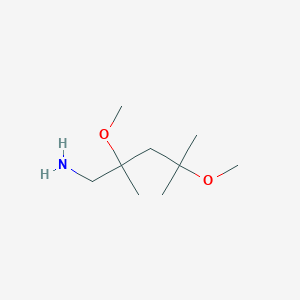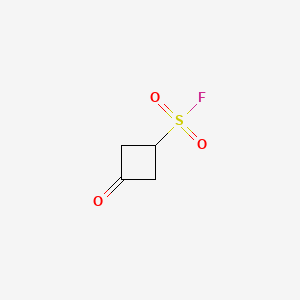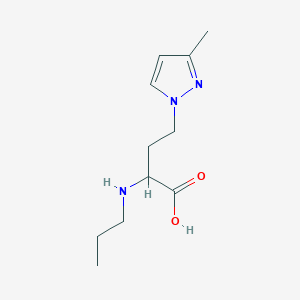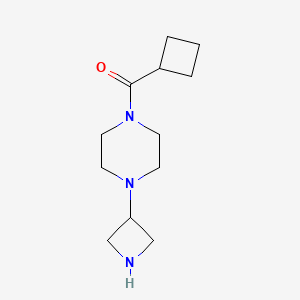
(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone is a synthetic organic compound that features a unique combination of azetidine, piperazine, and cyclobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone typically involves multi-step organic reactions. One possible route could start with the preparation of azetidine and piperazine intermediates, followed by their coupling with a cyclobutyl-containing reagent under specific conditions. Common reagents might include bases, solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products Formed
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone could be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology
Biologically, this compound might be investigated for its potential interactions with enzymes, receptors, or other biomolecules, providing insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound could be explored as a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound might find applications in the development of new materials, agrochemicals, or other specialized products requiring unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other azetidine or piperazine derivatives, such as:
- (4-(Azetidin-3-yl)piperazin-1-yl)methanone
- (4-(Azetidin-3-yl)piperazin-1-yl)(cyclopropyl)methanone
Uniqueness
The uniqueness of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone lies in its specific combination of structural elements, which could confer distinct chemical and biological properties compared to other similar compounds. This uniqueness might translate into specific advantages in its applications, such as improved efficacy or selectivity in drug development.
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
[4-(azetidin-3-yl)piperazin-1-yl]-cyclobutylmethanone |
InChI |
InChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-6-4-14(5-7-15)11-8-13-9-11/h10-11,13H,1-9H2 |
Clé InChI |
HQRUQQDBVJVEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)N2CCN(CC2)C3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


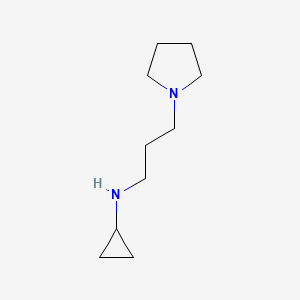
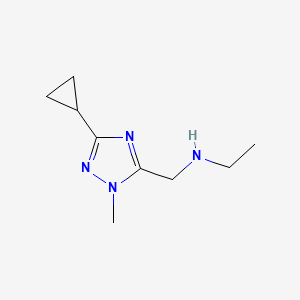
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
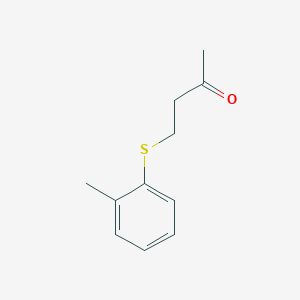

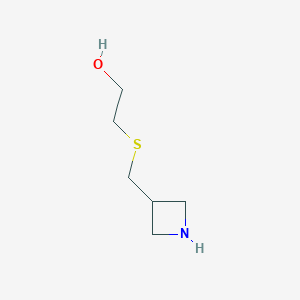
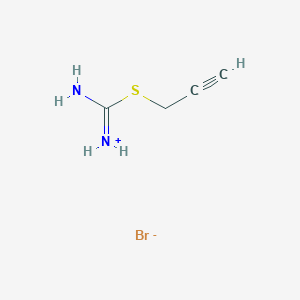
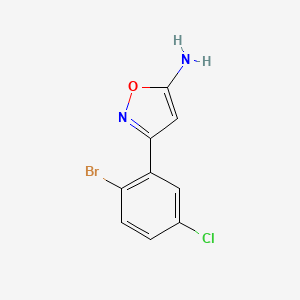
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
